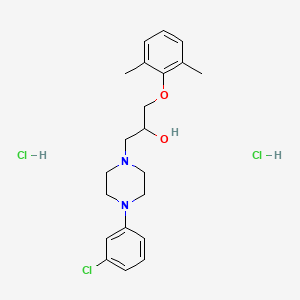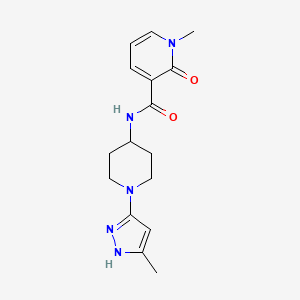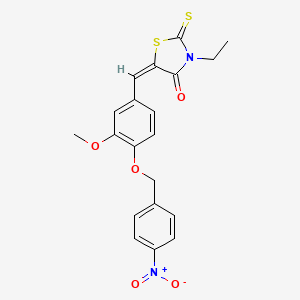
(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine, commonly known as DMCPA, is a chiral amine that has gained attention due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. DMCPA belongs to the class of cyclopropylamines, which are known for their biological activities and pharmacological properties.
Mechanism of Action
The mechanism of action of DMCPA is not well understood, but it is believed to interact with various receptors and enzymes in the body. DMCPA and its derivatives have been reported to exhibit activity against the hepatitis C virus by inhibiting the NS5B polymerase enzyme. DMCPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
DMCPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMCPA and its derivatives have antiviral activity against the hepatitis C virus and antitumor activity against various cancer cell lines. DMCPA has also been shown to have antibacterial activity against gram-positive bacteria. In vivo studies have shown that DMCPA has analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
DMCPA has several advantages for use in lab experiments. It is a chiral compound that can be easily synthesized and used as a building block for the synthesis of biologically active compounds. DMCPA derivatives have been reported to exhibit various biological activities, making it a promising candidate for drug development. However, DMCPA has some limitations, including its challenging synthesis and limited availability.
Future Directions
There are several future directions for the research and development of DMCPA. One area of interest is the synthesis of new DMCPA derivatives with improved biological activities and pharmacological properties. Another area of interest is the development of DMCPA-based materials with unique properties such as chirality and catalytic activity. Additionally, further studies are needed to elucidate the mechanism of action of DMCPA and its derivatives and to explore their potential therapeutic applications.
Synthesis Methods
DMCPA can be synthesized using various methods, including the reductive amination of 2,2-dimethylcyclopropanone with (S)-propane-1,2-diamine, and the hydrogenation of 2,2-dimethylcyclopropanone oxime. The former method is more commonly used and results in a higher yield of DMCPA. The synthesis of DMCPA is challenging due to the steric hindrance caused by the cyclopropyl group, which requires careful optimization of reaction conditions.
Scientific Research Applications
DMCPA has potential applications in the field of medicinal chemistry as a chiral building block for the synthesis of biologically active compounds. DMCPA derivatives have been reported to exhibit various biological activities such as antiviral, antitumor, and antifungal activities. DMCPA has also been used as a ligand in asymmetric catalysis and in the synthesis of chiral materials.
properties
IUPAC Name |
(2S)-2-(2,2-dimethylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(5-9)7-4-8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMAKTQUMUVBEY-ULUSZKPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC1(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)
![(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2355241.png)




![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2355250.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)


